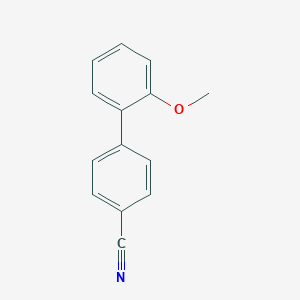

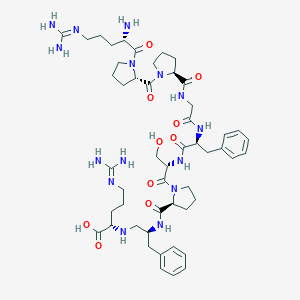

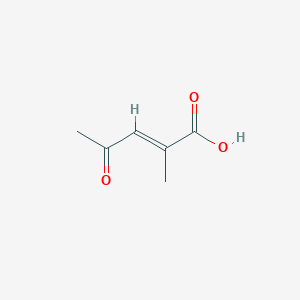

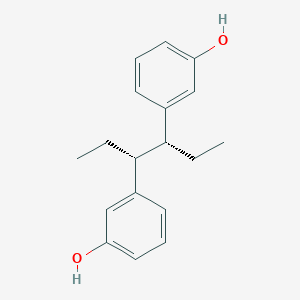

![molecular formula C9H7FN2O B039446 1-(氟甲基)-1H-苯并[d]咪唑-2-甲醛 CAS No. 118469-08-2](/img/structure/B39446.png)

1-(氟甲基)-1H-苯并[d]咪唑-2-甲醛

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds like 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, typically involves the condensation of 1,2-benzenediamine (o-phenylenediamine) with aldehydes. This process has been extensively studied, with numerous novel methods developed over the years to enhance efficiency and yield. For example, Nguyen Thi Chung et al. (2023) offer a comprehensive review of the synthesis techniques for benzimidazole derivatives, highlighting the evolution of synthesis methods and the exploration of reaction mechanisms within this chemical class (Nguyen Thi Chung, V. C. Dung, & D. Duc, 2023).

Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is characterized by the presence of a fluoromethyl group attached to the benzimidazole core. This structural feature is significant as the monofluoromethyl group modifies the compound's properties, making it a subject of interest for modifying molecular properties in synthetic medical chemistry. The review by M. Y. Moskalik (2023) on monofluoromethylation of N-heterocyclic compounds provides insights into the methodologies for introducing the CH2F moiety into N-containing heterocycles, including benzimidazoles, underlining the versatility and significance of the fluoromethyl group in medicinal chemistry (M. Y. Moskalik, 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its ability to undergo various chemical transformations, such as nucleophilic substitutions and electrophilic additions, due to the active sites present in its structure. The presence of the aldehyde group makes it a candidate for further functionalization through reactions like the Michael addition, where benzotriazole-stabilized carbanions can be added to Michael acceptors, demonstrating the compound's versatility in chemical synthesis (A. Katritzky & M. Qi, 1998).

Physical Properties Analysis

The physical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The incorporation of the fluoromethyl group impacts its physical behavior, affecting its solubility in organic solvents and its crystalline form. Detailed studies on the crystal structures of related compounds, like metal(II) 2-fluorobenzoate complexes, provide insights into how specific substitutions on the benzene ring influence the overall physical properties and structural stability of such compounds (F. E. Öztürkkan & H. Necefoğlu, 2022).

Chemical Properties Analysis

The chemical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde are characterized by its reactivity towards various chemical agents and conditions. Its fluoromethyl group and aldehyde function play crucial roles in its chemical behavior, enabling a wide range of reactions applicable in synthetic chemistry and drug development. Studies like those by Lande Abhishek Sopan and Deshmukh Bhakti Bhausaheb (2023) on the synthesis of imidazole derivatives highlight the potential chemical transformations and the significance of such compounds in pharmaceutical applications (Lande Abhishek Sopan & Deshmukh Bhakti Bhausaheb, 2023).

科学研究应用

晶体结构分析

对与 1-(氟甲基)-1H-苯并[d]咪唑-2-甲醛 在结构上相似的化合物的研究通常涉及晶体学以确定它们的分子和晶体结构。例如,1-(丙-1,2-二烯基)-1H-苯并[d]咪唑-2-甲醛 的晶体结构通过 X 射线晶体学确定,提供了对其几何构型的详细见解 (Selvanayagam 等,2010)。

合成应用

此类化合物经常用于复杂分子的合成中,展示了咪唑衍生物在有机合成中的多功能性。例如,一些新的 4-甲基-5-咪唑甲醛衍生物的合成和表征突出了咪唑衍生物作为药物化学中构建模块的作用 (Orhan 等,2019)。

配位化学和发光

咪唑衍生物在配位化学中也至关重要,在其中它们充当配体以形成具有有趣光致发光性质的金属配合物。使用相关配体的锌 (II) 单核配合物研究展示了这些配合物的结构变化如何影响发光,暗示了在材料科学和传感器技术中的潜在应用 (Li 等,2019)。

非线性光学 (NLO) 材料的潜力

对相关苯并咪唑衍生物的电子性质和 NLO 潜力的研究强调了此类化合物在开发新型 NLO 材料中的适用性。这些研究结合了实验和理论方法来突出这些分子的显着 NLO 响应和分子内电荷转移激发态 (Manikandan 等,2019)。

安全和危害

未来方向

Imidazole and its derivatives encompass a vast range of medical activities. Due to the peculiar structural characteristic of the imidazole scaffold with a worthy electron-rich feature, it is advantageous for imidazole groups to combine with various receptors and enzymes in biological systems, thereby showing a variety of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .

属性

IUPAC Name |

1-(fluoromethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-12-8-4-2-1-3-7(8)11-9(12)5-13/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQOBFGEGKBEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CF)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567802 | |

| Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde | |

CAS RN |

118469-08-2 | |

| Record name | 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

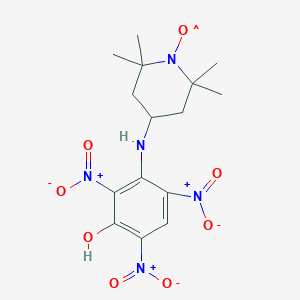

![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)